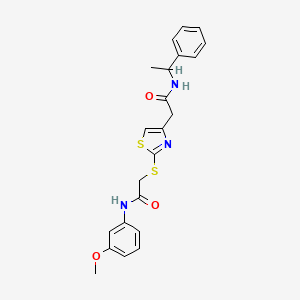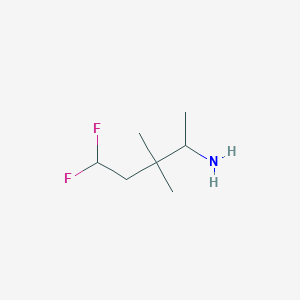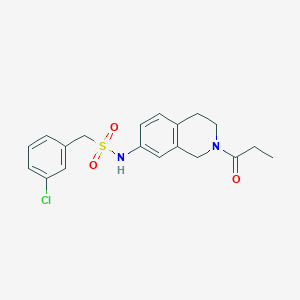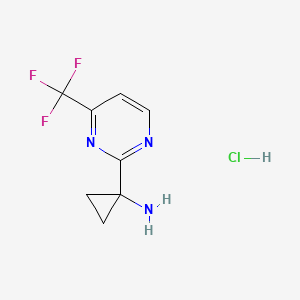![molecular formula C16H12N2O3 B2895264 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-cyanophenyl)acetamide CAS No. 922013-73-8](/img/structure/B2895264.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-cyanophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-cyanophenyl)acetamide, also known as BDCAA, is a chemical compound that has gained significant attention in the field of scientific research. BDCAA is a small molecule that belongs to the family of acetamide derivatives and has a molecular weight of 307.33 g/mol. This compound has shown promising results in various studies related to its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has led to the development of a variety of novel compounds derived from the core structure of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-cyanophenyl)acetamide. For instance, the synthesis of various derivatives through reactions with different reagents has been explored to investigate their chemical properties and potential applications in drug design and discovery. These synthetic routes often aim at introducing modifications to enhance biological activity or to create compounds with unique physical and chemical properties for further applications in chemical biology and materials science.
Bioactivity Evaluation
The bioactivity of compounds structurally related to 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-cyanophenyl)acetamide has been a significant area of investigation. Studies include the evaluation of antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. By synthesizing derivatives and analogs, researchers aim to identify active compounds that can serve as lead molecules for the development of new therapeutic agents. The structure-activity relationship (SAR) studies help in understanding how different substitutions on the core structure influence the biological activity, guiding the design of more potent and selective drugs.
Mechanistic Insights and Molecular Docking
Some research efforts have been dedicated to understanding the mechanism of action of these compounds at the molecular level. Through molecular docking and computational studies, insights into how these molecules interact with biological targets can be gained. These studies not only help in predicting the efficacy of the compounds but also in optimizing their structures for better interaction with specific biological targets, enhancing their therapeutic potential.
Material Science Applications
In addition to pharmaceutical applications, the unique structural features of compounds related to 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-cyanophenyl)acetamide have been explored for applications in material science. This includes the development of new materials with potential applications in electronics, coatings, and as functional components in various devices. The chemical stability and electronic properties of these compounds make them candidates for further exploration in the development of novel materials.
- Synthesis and antitumor activity of some novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives: Albratty, El-Sharkawy, & Alam, 2017.
- Silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes: Structure and properties of resulting heterocycles: Lazareva et al., 2017.
- Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings: Yurttaş, Tay, & Demirayak, 2015.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-9-12-3-1-2-4-13(12)18-16(19)8-11-5-6-14-15(7-11)21-10-20-14/h1-7H,8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIYMEKIRDFKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-cyanophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2895183.png)
![2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B2895186.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2895189.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2895191.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2895192.png)

![9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2895194.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}propanamide](/img/structure/B2895198.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2895199.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2895203.png)
